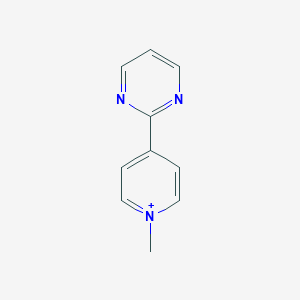

1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium

Descripción

1-Methyl-4-(pyrimidin-2-yl)pyridin-1-ium is a cationic heterocyclic compound featuring a pyridinium core substituted with a methyl group at the 1-position and a pyrimidin-2-yl moiety at the 4-position. Its structure combines aromatic nitrogen-containing rings, which are critical in medicinal chemistry due to their electronic properties and ability to participate in hydrogen bonding and π-π interactions.

Propiedades

Número CAS |

111863-71-9 |

|---|---|

Fórmula molecular |

C10H10N3+ |

Peso molecular |

172.21 g/mol |

Nombre IUPAC |

2-(1-methylpyridin-1-ium-4-yl)pyrimidine |

InChI |

InChI=1S/C10H10N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2-8H,1H3/q+1 |

Clave InChI |

AALLYHXVPOKEQO-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |

SMILES canónico |

C[N+]1=CC=C(C=C1)C2=NC=CC=N2 |

Sinónimos |

Pyridinium, 1-methyl-4-(2-pyrimidinyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Quaternary Ammonium Compounds

- Paraquat (1-Methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium): A dicationic herbicide with two connected pyridinium rings. Unlike 1-methyl-4-(pyrimidin-2-yl)pyridin-1-ium, paraquat’s bipyridinium structure enhances its redox activity, making it toxic to plants via reactive oxygen species generation.

- 1-Methyl-4-[(E)-2-(2-methylphenyl)vinyl]pyridinium: Features a vinyl-linked aromatic substituent.

Pyrimidine Derivatives

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : A neutral pyrimidine derivative with a piperidine substituent. The lack of a cationic pyridinium ring reduces its solubility in polar solvents but enhances membrane permeability, a key difference from the title compound .

- 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one: Incorporates a pyrimidinone core with bulky aryl substituents. The ketone group introduces hydrogen-bonding capabilities absent in 1-methyl-4-(pyrimidin-2-yl)pyridin-1-ium, influencing its crystallinity and stability .

Electronic and Steric Properties

- Nitrogen Content : The pyrimidin-2-yl group in the title compound introduces two additional nitrogen atoms compared to pyridine-based analogs (e.g., paraquat). This increases electron-deficient character, enhancing interactions with electron-rich biological targets .

- Cationic Charge: The quaternary ammonium center in 1-methyl-4-(pyrimidin-2-yl)pyridin-1-ium imparts high water solubility, similar to paraquat, but the pyrimidine substituent may reduce nonspecific binding compared to simpler cations .

Physicochemical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.